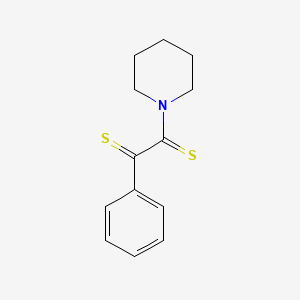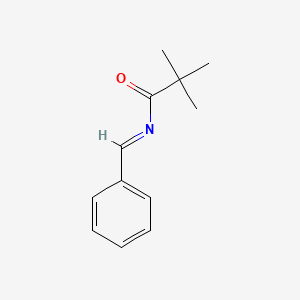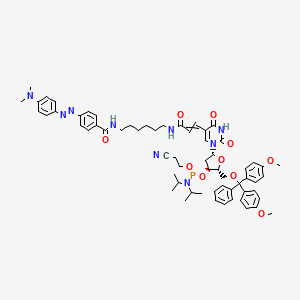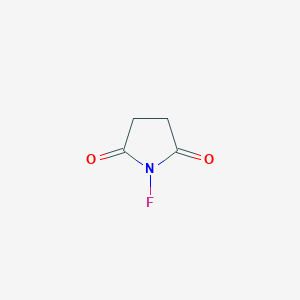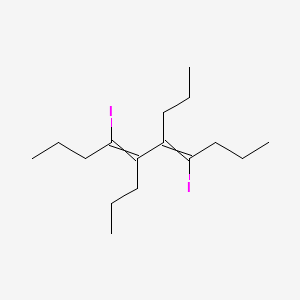
4,7-Diiodo-5,6-dipropyldeca-4,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diiodo-5,6-dipropyldeca-4,6-diene is an organic compound characterized by the presence of two iodine atoms and two propyl groups attached to a deca-4,6-diene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diiodo-5,6-dipropyldeca-4,6-diene typically involves the iodination of a suitable precursor. One common method involves the reaction of 5,6-dipropyldeca-4,6-diene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include diols and other oxidized compounds.
Reduction Reactions: Products include saturated hydrocarbons.
科学研究应用
4,7-Diiodo-5,6-dipropyldeca-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,7-diiodo-5,6-dipropyldeca-4,6-diene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular function. The presence of iodine atoms can enhance the compound’s ability to participate in radiolabeling and imaging studies.
相似化合物的比较
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can be compared with other similar compounds such as:
4,7-Dibromo-5,6-dipropyldeca-4,6-diene: Similar structure but with bromine atoms instead of iodine.
4,7-Dichloro-5,6-dipropyldeca-4,6-diene: Similar structure but with chlorine atoms instead of iodine.
4,7-Difluoro-5,6-dipropyldeca-4,6-diene: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can impart distinct chemical and physical properties, such as higher atomic weight and potential for radiolabeling.
属性
CAS 编号 |
306274-37-3 |
|---|---|
分子式 |
C16H28I2 |
分子量 |
474.20 g/mol |
IUPAC 名称 |
4,7-diiodo-5,6-dipropyldeca-4,6-diene |
InChI |
InChI=1S/C16H28I2/c1-5-9-13(15(17)11-7-3)14(10-6-2)16(18)12-8-4/h5-12H2,1-4H3 |
InChI 键 |
CXGJMHFBKLLISL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C(CCC)I)C(=C(CCC)I)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
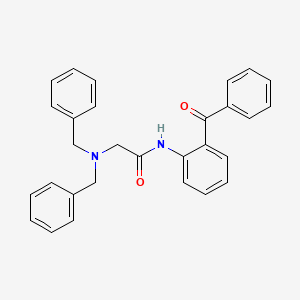
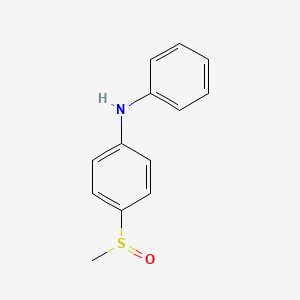
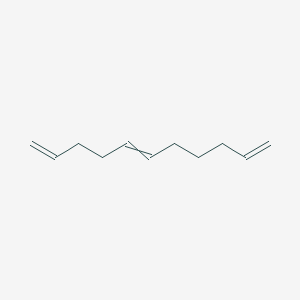
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
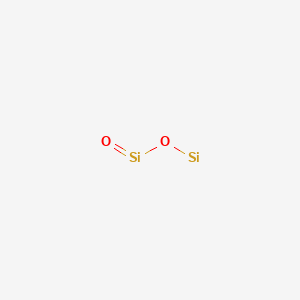
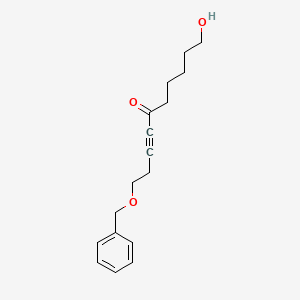
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
